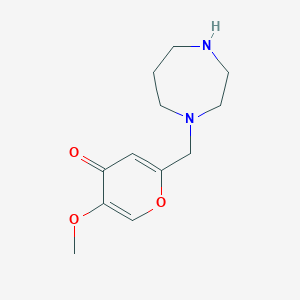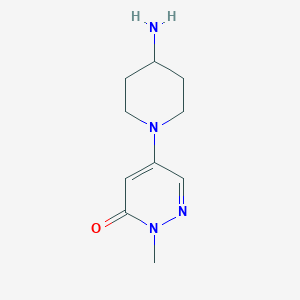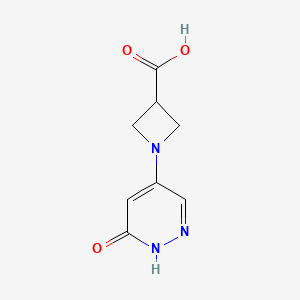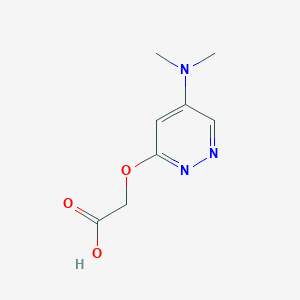
2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one
概要
説明
The compound “2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms . It also has a methoxy group (-OCH3) and a pyran ring, which is a six-membered ring with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,4-diazepane ring and the pyran ring would be key structural features. The exact three-dimensional structure would depend on the specific arrangement of these rings and the attached groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the diazepane ring, methoxy group, and pyran ring could make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity towards different chemical reagents .科学的研究の応用
Synthesis and Biological Significance of 1,4-Diazepines
1,4-Diazepines, including structures similar to 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one, are known for their wide range of biological activities. These heterocyclic compounds are significant in medicinal chemistry, showing promise in various therapeutic areas. Research highlights their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Such diversity in biological activities underlines their potential in pharmaceutical applications, with ongoing studies aimed at exploring novel synthetic methods and reactivity to develop effective drugs (Rashid et al., 2019).
Pyrazine Derivatives: Pharmacological Potential
Pyrazine derivatives, closely related to the diazepine structure, have been synthesized and evaluated for their pharmacological effects. These compounds exhibit a broad spectrum of activities, including antiproliferative, anti-infective, and impacts on the cardiovascular and nervous systems. Their significance in the development of clinically used drugs underscores the potential of diazepine-related structures in addressing a variety of health conditions. The exploration of these derivatives continues to expand, promising new therapeutic agents for future pharmaceutical offerings (Doležal & Zítko, 2015).
Anticancer and Antioxidant Properties of Chromones
Chromones, structurally similar to the compound of interest, have shown remarkable antioxidant and anticancer effects. These natural compounds, found abundantly in the human diet, offer physiological activities that can prevent cell impairment and various diseases. Their antioxidant properties, essential for neutralizing active oxygen and halting free radical processes, provide a basis for developing new therapeutic agents with minimal side effects. Research into chromones and their derivatives continues to uncover their potential in combating cancer and other diseases through their bioactive properties (Yadav et al., 2014).
作用機序
Target of Action
The primary target of 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
This compound, also known as Ripasudil, is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .
Biochemical Pathways
The inhibition of ROCK by this compound affects the biochemical pathways related to smooth muscle contractions, chemotaxis, neural growth, and gene expression . The exact downstream effects of these pathway alterations are still under investigation.
Pharmacokinetics
It is known that the compound has high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours .
Result of Action
The primary result of the action of this compound is the reduction of intraocular pressure (IOP), which is beneficial in the treatment of conditions such as glaucoma and ocular hypertension .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(1,4-Diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with imine reductases, which are enzymes involved in the reductive amination process . These interactions are crucial for the synthesis of chiral amines, which are important in pharmaceutical applications. The nature of these interactions involves the binding of the compound to the active site of the enzyme, facilitating the reduction of imines to amines.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Rho-associated kinase pathway, which is involved in the regulation of the cytoskeleton and cell motility . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of its use. For instance, it has been shown to inhibit certain reductases, thereby affecting the reduction of imines . This inhibition is achieved through the binding of the compound to the enzyme’s active site, preventing the normal substrate from accessing the site.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the modulation of gene expression and cell signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including disruptions in normal cellular processes and potential cytotoxicity . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it can be metabolized by reductases and other enzymes involved in the reductive amination process . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its intended site of action within the cell.
特性
IUPAC Name |
2-(1,4-diazepan-1-ylmethyl)-5-methoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-16-12-9-17-10(7-11(12)15)8-14-5-2-3-13-4-6-14/h7,9,13H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBZGLNWLAVEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473076.png)
![Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473077.png)
![Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473078.png)
![Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473079.png)
![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)
![tert-butyl 5-(6-methylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473082.png)
![2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473083.png)
![2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473085.png)





![2-Benzyl-5-(6-(pyridin-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473098.png)
